molecular formula C23H29NO6 B12286021 Methyl 2-acetamido-2-deoxy-3,6-DI-O-benzyl-alpha-D-glucopyranoside

Methyl 2-acetamido-2-deoxy-3,6-DI-O-benzyl-alpha-D-glucopyranoside

Cat. No.: B12286021
M. Wt: 415.5 g/mol
InChI Key: POXMMSHWVBSCKK-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-2-deoxy-3,6-DI-O-benzyl-alpha-D-glucopyranoside is a synthetic compound with the molecular formula C23H29NO6 It is a derivative of glucopyranoside, where the hydroxyl groups at positions 3 and 6 are substituted with benzyl groups, and the hydroxyl group at position 2 is replaced with an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-2-deoxy-3,6-DI-O-benzyl-alpha-D-glucopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of glucopyranoside using benzyl groupsThe final step involves the methylation of the anomeric hydroxyl group to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-2-deoxy-3,6-DI-O-benzyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.

    Substitution: The benzyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may result in the removal of protective groups to yield the free hydroxyl compound.

Scientific Research Applications

Methyl 2-acetamido-2-deoxy-3,6-DI-O-benzyl-alpha-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-2-deoxy-3,6-DI-O-benzyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The acetamido group at position 2 can mimic natural substrates, allowing the compound to inhibit or modify enzyme activity. The benzyl groups provide additional stability and specificity to the interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: Similar structure but with different stereochemistry at the anomeric carbon.

    Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: Similar structure but with benzyl groups at different positions.

Uniqueness

Methyl 2-acetamido-2-deoxy-3,6-DI-O-benzyl-alpha-D-glucopyranoside is unique due to the specific placement of benzyl groups at positions 3 and 6, which can influence its reactivity and interactions with biological molecules. This unique structure makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

N-[5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c1-16(25)24-20-22(29-14-18-11-7-4-8-12-18)21(26)19(30-23(20)27-2)15-28-13-17-9-5-3-6-10-17/h3-12,19-23,26H,13-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXMMSHWVBSCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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